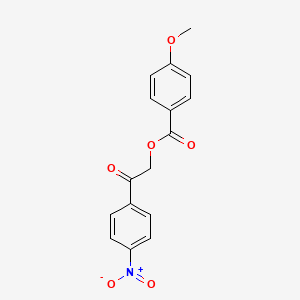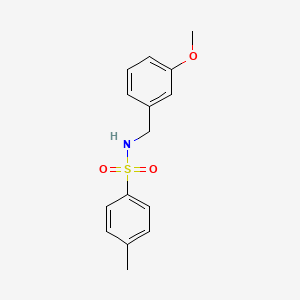
N-(2,4-dimethylphenyl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-4-isopropoxybenzamide, commonly known as DIMEB, is a synthetic compound that is widely used in scientific research. DIMEB is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. DIMEB is a potent inhibitor of the proteasome, which makes it a valuable tool for studying the role of the proteasome in cellular processes.
Mécanisme D'action
DIMEB binds to the active site of the proteasome, which prevents the proteasome from degrading its target proteins. This leads to an accumulation of these proteins in the cell, which can have a variety of effects depending on the specific protein being targeted. DIMEB has been shown to have a selective effect on certain types of proteins, which makes it a valuable tool for studying the function of specific proteins in the cell.
Biochemical and Physiological Effects
DIMEB has been shown to have a variety of biochemical and physiological effects in cells. One of the most well-studied effects of DIMEB is its ability to induce apoptosis, or programmed cell death, in certain types of cancer cells. DIMEB has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
DIMEB has several advantages as a tool for scientific research. It is a potent and selective inhibitor of the proteasome, which makes it a valuable tool for studying the function of specific proteins in the cell. However, DIMEB also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain types of experiments. Additionally, DIMEB has a relatively short half-life in cells, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research involving DIMEB. One area of interest is the development of new proteasome inhibitors based on the structure of DIMEB. These inhibitors could have improved selectivity and potency, which could make them more effective as therapeutic agents for cancer treatment. Another area of interest is the study of the role of the proteasome in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DIMEB and other proteasome inhibitors could be valuable tools for studying the role of the proteasome in these diseases and for developing new treatments.
Méthodes De Synthèse
DIMEB can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenylamine with 4-isopropoxybenzoyl chloride in the presence of a base. The resulting product can be purified using standard techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
DIMEB has been used extensively in scientific research to study the role of the proteasome in various cellular processes. The proteasome is a large protein complex that is responsible for degrading unwanted or damaged proteins in the cell. DIMEB inhibits the proteasome by binding to its active site, which prevents the degradation of target proteins.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12(2)21-16-8-6-15(7-9-16)18(20)19-17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFDITKSICOCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-propan-2-yloxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)
![3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)


![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)


![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)

![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)

![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)